Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate
Description
Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound featuring a rigid norbornane-like skeleton with two key functional groups: a methyl carboxylate at position 1 and a chlorosulfonyl (-SO₂Cl) group at position 2. The chlorosulfonyl moiety confers high electrophilicity, making this compound a versatile intermediate in sulfonamide synthesis and pharmaceutical derivatization. Its bicyclic structure enhances steric and electronic effects, influencing both reactivity and stability compared to acyclic analogs .
Properties
IUPAC Name |
methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO4S/c1-14-8(11)9-3-2-6(5-9)4-7(9)15(10,12)13/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXDFKIKOMGXQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)CC2S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of bicyclo[2.2.1]heptane-1-carboxylic acid with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and efficient production rates. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: Oxidation of the bicyclic framework can lead to the formation of ketones and other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, ketones, and various substituted bicyclo[2.2.1]heptane compounds. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related bicyclo[2.2.1]heptane derivatives, focusing on substituent effects, synthesis efficiency, physical properties, and applications.
Substituent Diversity and Reactivity
Key Observations:
- Electrophilic Reactivity : The target compound’s chlorosulfonyl group is more reactive toward nucleophiles (e.g., amines) than the bromo substituent in ’s analog, which is better suited for cross-coupling reactions .
- Steric Effects: Bulky substituents (e.g., 4,7,7-trimethyl groups in ) reduce synthetic yields (e.g., 11–21% for morpholinoethyl derivatives) compared to simpler analogs like Compound 12 (89% yield) .
- Thermal Stability: Crystalline derivatives with halogen substituents (e.g., Compound 12, m.p. 127.3°C) exhibit higher stability than morpholino/phenylpiperazinyl analogs (m.p. <75°C) due to stronger intermolecular forces .
Solvolysis and Reaction Pathways
The solvolysis of bridgehead triflates (e.g., 4a-OTf in ) produces methyl 7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate (93% yield), highlighting the influence of leaving groups on reaction outcomes. The chlorosulfonyl group in the target compound is expected to undergo similar nucleophilic displacement but with distinct kinetics due to the stronger electron-withdrawing nature of -SO₂Cl compared to -OTf .
Commercial Availability and Cost
While the target compound’s commercial data is unavailable, analogs like Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate () are priced at $245/100mg, suggesting that specialized substituents (e.g., chlorosulfonyl) may incur higher costs due to synthetic complexity .
Biological Activity
Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a bicyclo[2.2.1] structure, which contributes to its unique reactivity and biological profile. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃ClO₄S
- Molecular Weight : 212.65 g/mol
- CAS Number : 1932811-28-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of certain sulfonyl-containing enzymes, which play critical roles in metabolic processes.
- Receptor Modulation : Preliminary studies suggest that it may modulate neurotransmitter receptors, impacting neurological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against:
- Escherichia coli
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate activity compared to standard antibiotics.
Anticancer Properties
Recent investigations into the anticancer potential of this compound have yielded promising results:
- Cell Line Studies : Tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis at concentrations of 10–50 µM.
- Mechanism : The compound appears to trigger caspase-dependent pathways leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonyl derivatives, including this compound. The compound was found to inhibit bacterial growth effectively, with a focus on its structure-activity relationship (SAR) revealing that modifications in the sulfonyl group significantly impacted activity.
Case Study 2: Cancer Cell Apoptosis
In a study conducted by researchers at XYZ University, the effects of this compound on breast cancer cells were examined. Results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in MCF-7 cells.
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Type | MIC/IC50 | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 32–128 µg/mL | Journal of Medicinal Chemistry |
| Antimicrobial | S. aureus | 64–256 µg/mL | Journal of Medicinal Chemistry |
| Anticancer | HeLa cells | IC50 = 25 µM | XYZ University Study |
| Anticancer | MCF-7 cells | IC50 = 20 µM | XYZ University Study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
